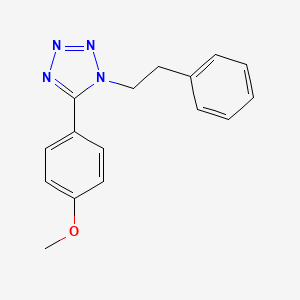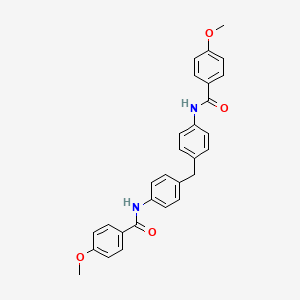
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide), also known as MDBP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MDBP is a member of the benzamide family and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and acetylcholinesterase. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to have antimicrobial activity against a range of bacterial strains. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has several advantages for lab experiments. It is a well-established compound, and its synthesis method has been well-documented. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) in lab experiments. The compound is relatively expensive, and its effects can be difficult to study due to its complex mechanism of action.
Direcciones Futuras
There are several future directions for research on N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide). One area of interest is the development of novel derivatives of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to explore the potential use of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) as an antimicrobial agent.
Métodos De Síntesis
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) can be synthesized by reacting 4-methoxybenzoyl chloride with 4,1-phenylenediamine in the presence of triethylamine. The resulting product is then reacted with 4-methoxybenzoyl chloride to yield N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide). The synthesis of N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been well-established, and the compound has been synthesized in large quantities for research purposes.
Aplicaciones Científicas De Investigación
N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer properties by inhibiting the proliferation of cancer cells. N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has also been shown to have antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N,N'-(methylenedi-4,1-phenylene)bis(4-methoxybenzamide) has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-methoxy-N-[4-[[4-[(4-methoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O4/c1-34-26-15-7-22(8-16-26)28(32)30-24-11-3-20(4-12-24)19-21-5-13-25(14-6-21)31-29(33)23-9-17-27(35-2)18-10-23/h3-18H,19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQALSYPDGRBLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

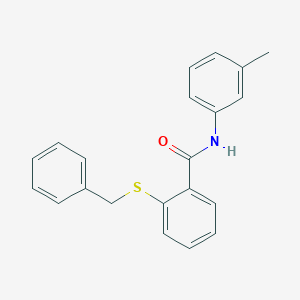
![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
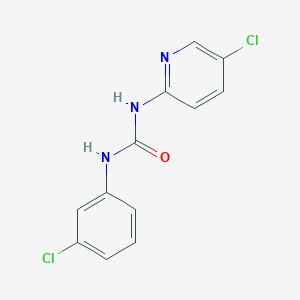
![ethyl 5-[2-(diethylamino)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5727583.png)
![4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)
![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)
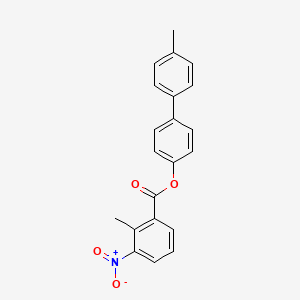
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide](/img/structure/B5727635.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)
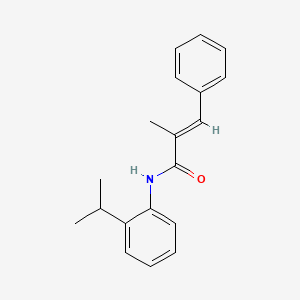
![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
